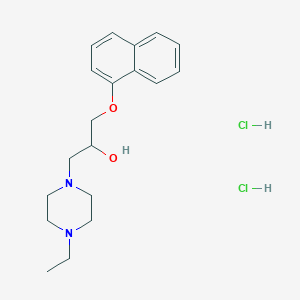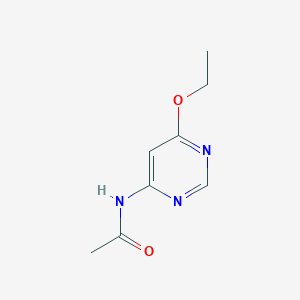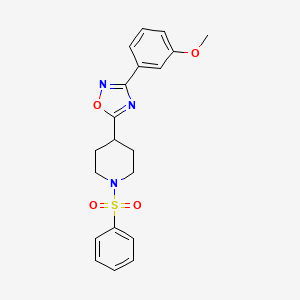
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride
説明
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H7Cl2NO . It is used in various chemical reactions and has a CAS number of 5100-15-2 .
Synthesis Analysis
The synthesis of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride involves several steps. One method involves starting from metacetamol and malonic acid . Another method involves the saponification of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .Molecular Structure Analysis
The molecular structure of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is complex, with a molecular weight of 180.03 . It has 14 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is involved in various chemical reactions. For instance, it is used in the preparation of Brinzolamide . It is also used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Physical And Chemical Properties Analysis
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride has a density of 1.8±0.1 g/cm3, a boiling point of 930.9±75.0 °C at 760 mmHg, and a flash point of 516.8±37.1 °C . It has a polar surface area of 247 Å2 and a molar volume of 344.3±3.0 cm3 .科学的研究の応用
Chemical Biology
Chemical biology studies the interactions between small molecules and biological systems. Scientists have used this compound as a probe to explore specific biological targets. By attaching functional groups to it, they can selectively label proteins, nucleic acids, or other biomolecules for imaging or drug discovery purposes.
将来の方向性
特性
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVQRRLTYPIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(N(C1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)
![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)




![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

